5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Description
Overview of Dihydropyridin-2-one Compounds and Their Significance
Dihydropyridin-2-one compounds constitute a fundamental class of nitrogen-containing heterocycles that have garnered extensive attention in contemporary pharmaceutical research due to their remarkable biological diversity and synthetic versatility. These compounds are characterized by their six-membered ring structure containing a nitrogen atom and a carbonyl group, which can exist in various tautomeric forms depending on environmental conditions. The significance of dihydropyridin-2-one scaffolds extends beyond their structural features to encompass their role as privileged structures in drug discovery, where they serve as core frameworks for developing compounds with diverse therapeutic applications.
The biological activities associated with dihydropyridin-2-one derivatives are extensive and well-documented in scientific literature. Research has demonstrated that these compounds exhibit potent vasorelaxant properties, making them valuable in cardiovascular medicine as calcium channel blockers. Additionally, these heterocycles have shown promising activities as reverse transcriptase inhibitors for human immunodeficiency virus treatment, with certain derivatives displaying exceptional potency against viral replication. The antitumor activities of dihydropyridin-2-one compounds have been particularly noteworthy, with studies indicating their effectiveness against various cancer cell lines, including P388 lymphocytic leukemia cells.
Recent synthetic methodologies have revolutionized the preparation of dihydropyridin-2-one derivatives, with advanced techniques enabling high yields and excellent enantioselectivities. One notable development is the organocatalytic approach that utilizes carbene-catalyzed base-controlled annulation reactions, achieving yields up to 99% with enantioselectivities reaching 99%. These synthetic advances have facilitated the exploration of structure-activity relationships and the development of more potent and selective therapeutic agents.
The compound 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one specifically represents an important example within this class, featuring a bromine atom at the 5-position that enhances its chemical reactivity and potential for further derivatization. The presence of the cyclopropylmethyl group introduces additional structural complexity and opportunities for molecular recognition, distinguishing this compound from simpler dihydropyridin-2-one derivatives.
Privileged Structures in Heterocyclic Chemistry
The concept of privileged structures in heterocyclic chemistry has emerged as a fundamental principle in modern drug discovery, representing molecular frameworks that possess the inherent ability to interact with multiple biological targets while maintaining favorable pharmacological properties. These structures serve as efficient chemical navigators toward biologically relevant chemical spaces, enabling the development of compounds with enhanced therapeutic potential. The dihydropyridin-2-one scaffold exemplifies such privileged structures, combining structural versatility with biological activity across diverse therapeutic areas.
Privileged substructure-based diversity-oriented synthesis has become a cornerstone strategy for constructing polyheterocyclic compound libraries with high biological relevancy. This approach recognizes that certain molecular frameworks, including pyrimidine, benzopyran, and pyridinone structures, possess inherent properties that facilitate specific interactions with biological macromolecules. The systematic incorporation of these privileged motifs into compound libraries has proven highly successful in identifying bioactive molecules with exceptional selectivity and potency.
The pyridinone framework, which forms the core of this compound, has been extensively validated as a privileged structure in medicinal chemistry applications. Research has demonstrated that pyridinone derivatives can serve as both hydrogen bond donors and acceptors, enabling versatile interactions with protein targets. This dual functionality is particularly valuable in drug design, as it allows for the optimization of binding affinity while maintaining selectivity for specific biological targets.
Table 1: Structural Features of Privileged Heterocycles
| Heterocycle Type | Key Features | Biological Relevance | Applications |
|---|---|---|---|
| Dihydropyridin-2-one | Lactam functionality, hydrogen bonding | Calcium channel blockade, antiviral activity | Cardiovascular drugs, antiviral agents |
| Pyrimidine | Aromatic nitrogen heterocycle | DNA/RNA interactions | Anticancer, antiviral therapeutics |
| Benzopyran | Fused aromatic system | Antioxidant properties | Neuroprotective agents |
| Oxopiperazine | Bicyclic amide structure | Peptide mimicry | Enzyme inhibitors |
The integration of halogen substituents, such as the bromine atom in this compound, further enhances the privileged nature of these structures by introducing additional opportunities for molecular interactions. Halogen bonding has emerged as an important non-covalent interaction in drug-target recognition, providing selectivity and affinity enhancements that complement traditional hydrogen bonding and hydrophobic interactions.
Historical Development of Pyridinone Chemistry
The historical development of pyridinone chemistry traces back to the mid-nineteenth century, marking a significant milestone in the evolution of heterocyclic chemistry and its applications in pharmaceutical science. The earliest documented reference to pyridine-related compounds is attributed to Thomas Anderson, who in 1849 examined the contents of oil obtained through high-temperature heating of animal bones. Anderson's isolation of pure pyridine two years later, which he named after the Greek word for fire due to its flammability, established the foundation for subsequent developments in pyridinone chemistry.
The systematic study of pyridinone derivatives began in earnest during the late nineteenth and early twentieth centuries, with significant contributions from Wilhelm Körner and James Dewar, who elucidated the structural relationship between pyridine and benzene. Their proposal that pyridine structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom provided the theoretical framework for understanding pyridinone chemistry. This structural insight was later confirmed through experimental reduction of pyridine to piperidine using sodium in ethanol, validating the proposed heterocyclic structure.
A major breakthrough in pyridinone synthesis occurred in 1881 with Arthur Rudolf Hantzsch's description of the first systematic synthesis of pyridine derivatives. The Hantzsch pyridine synthesis utilized a 2:1:1 mixture of beta-keto acid, aldehyde, and ammonia or its salt as the nitrogen donor, initially producing a double hydrogenated pyridine that was subsequently oxidized to the corresponding pyridine derivative. This methodology established the foundation for modern synthetic approaches to pyridinone compounds and demonstrated the feasibility of constructing complex heterocyclic structures through multi-component reactions.
The industrial significance of pyridinone chemistry was further enhanced in 1924 when Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents. The Chichibabin synthesis involved condensation reactions of aldehydes, ketones, and unsaturated carbonyl compounds in ammonia or ammonia derivatives, providing a practical route for large-scale production. Although yields were typically around 30%, the accessibility of starting materials made this approach commercially viable for industrial applications.
Contemporary developments in pyridinone chemistry have been driven by advances in synthetic methodology and a deeper understanding of structure-activity relationships. The recognition of pyridinone derivatives as privileged structures has stimulated extensive research into their biological activities and therapeutic applications. Modern synthetic approaches have achieved remarkable improvements in efficiency and selectivity, with recent reports describing one-pot syntheses achieving yields up to 99% with excellent enantioselectivities.
The specific development of brominated pyridinone derivatives, such as this compound, represents a more recent advancement in the field, driven by the recognition that halogen substituents can significantly enhance biological activity and selectivity. These compounds have emerged as important synthetic intermediates and potential therapeutic agents, combining the established biological activity of the pyridinone scaffold with the enhanced reactivity provided by halogen substitution.
Research Objectives and Scope
The research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation, reflecting the compound's significance as both a synthetic intermediate and a potential therapeutic agent. Primary research efforts have focused on elucidating the compound's structural properties, synthetic accessibility, and potential applications in medicinal chemistry. The unique combination of structural features present in this compound, including the bromine substituent and cyclopropylmethyl group, provides multiple avenues for investigation and development.
Synthetic methodology development represents a crucial research objective, with studies aimed at optimizing the preparation of this compound and related derivatives. Research has demonstrated that the synthesis typically involves several key steps, including bromination reactions and cyclopropylmethyl group introduction under controlled conditions. Industrial applications have employed batch processes in large reactors, with continuous flow processes being explored to enhance yield and purity. These synthetic investigations are essential for establishing reliable and scalable production methods that can support further research and potential commercial applications.
Table 2: Physical and Chemical Properties of this compound
Structure-activity relationship studies constitute another important research objective, focusing on understanding how the specific structural features of this compound contribute to its biological activities. The compound's potential applications in medicinal chemistry have been explored, with particular attention to its role as a building block for synthesizing more complex heterocyclic compounds. Research has indicated that the bromine functionality and cyclopropylmethyl group provide strategic handles for further derivatization, allowing for the introduction of additional substituents with high regio- and stereocontrol.
The scope of current research extends to investigating the compound's chemical reactivity and participation in various organic transformations. Studies have demonstrated that this compound can undergo nucleophilic substitution reactions, oxidation processes, and coupling reactions, making it a versatile synthetic intermediate. These investigations are crucial for understanding the compound's potential utility in complex molecule synthesis and drug discovery programs.
Analytical characterization represents an ongoing research priority, with studies employing various spectroscopic and analytical techniques to fully characterize the compound's properties. Mass spectrometry data has provided collision cross section values for different ionic species, with the protonated molecular ion [M+H]+ showing a predicted collision cross section of 141.9 Ų. These analytical investigations support both synthetic development and quality control efforts, ensuring the reliability of research findings and potential applications.
Properties
IUPAC Name |
5-bromo-1-(cyclopropylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-4-9(12)11(6-8)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJAMRBVRNCRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=CC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural features allow it to interact with biological targets effectively.
Antimicrobial Activity
Recent studies have indicated that derivatives of dihydropyridinones exhibit antimicrobial properties. The presence of the bromine atom and the cyclopropyl group may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further exploration in antibiotic development.
Anticancer Potential
Research has suggested that compounds similar to this compound may inhibit cancer cell proliferation. Preliminary studies have indicated that such compounds can induce apoptosis in various cancer cell lines, making them potential leads for anticancer drug development.
Organic Synthesis
The compound serves as an important building block in organic synthesis. Its unique structure allows chemists to utilize it in various synthetic pathways.
Synthesis of Other Compounds
This compound can be employed as a precursor for synthesizing more complex molecules. For instance, it can undergo nucleophilic substitution reactions to introduce different functional groups, thereby expanding its utility in creating diverse chemical entities.
Case Study 1: Antimicrobial Research
A study conducted by researchers at a leading pharmaceutical university investigated the antimicrobial efficacy of several dihydropyridinone derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a scaffold for developing new antibiotics.
Case Study 2: Anticancer Activity
In another research project focused on anticancer agents, scientists synthesized a series of derivatives based on this compound. These derivatives were tested against various cancer cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity compared to the parent compound, highlighting the importance of structural variations in optimizing therapeutic effects.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The bromine atom and cyclopropylmethyl group can influence binding affinity and selectivity towards these targets. The exact mechanism depends on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The table below compares key structural and physicochemical properties of 5-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one with its analogues:
| Compound Name | Molecular Formula | Molecular Weight | Substituent at N1 | Bromine Position | Key Features |
|---|---|---|---|---|---|
| This compound | C₉H₁₀BrNO | 228.10 | Cyclopropylmethyl | 5 | Rigid cyclopropane ring, moderate lipophilicity |
| 6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one | C₉H₁₀BrNO | 228.10 | Cyclopropylmethyl | 6 | Positional isomer; altered electronic distribution |
| 5-Bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one | C₇H₅BrF₃NO | 276.08 | Trifluoroethyl | 5 | High electronegativity, enhanced metabolic stability |
| 5-Bromo-1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one | C₁₁H₈BrClN₂O | 299.55 | 6-Chloropyridin-3-ylmethyl | 5 | Bicyclic substituent, increased steric bulk |
| 5-Bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one hydrochloride | C₇H₈BrNO₂·HCl | 254.51 (free base) | 2-Hydroxyethyl | 5 | Polar group, improved aqueous solubility |
| 3-Bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2-one | C₁₆H₁₁BrN₂O | 333.18 | Phenyl and pyridyl | 3 | Aromatic substituents, planar structure |
Key Differences and Implications
Substituent Effects on Reactivity
- The trifluoroethyl group () introduces strong electron-withdrawing effects, which may stabilize the pyridinone ring and direct electrophilic attacks to specific positions .
Positional Isomerism (5-Bromo vs. 6-Bromo)
- The 6-bromo isomer () exhibits distinct electronic properties due to the bromine’s proximity to the carbonyl oxygen. This may alter its hydrogen-bonding capacity and reactivity in Suzuki-Miyaura couplings compared to the 5-bromo analogue .
Biological Activity
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one is a brominated heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1114573-41-9
- Molecular Formula : C₉H₁₀BrNO
- Molecular Weight : 228.09 g/mol
- Purity : Typically around 97% .
Biological Activity Overview
The biological activities of this compound are largely derived from its structural similarity to indole derivatives, which are known for a variety of pharmacological effects. The compound's primary biological activities include:
- Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication.
- Anticancer Properties : This compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Its structure suggests potential activity against various bacterial strains.
- Antidiabetic and Antimalarial Properties : Indole derivatives often display these activities, indicating a possible role for this compound in metabolic regulation and infectious disease treatment.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to interact with multiple biological targets due to its structural characteristics:
- Receptor Binding : The compound may bind to sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .
- Inhibition of Kinases : As a potential PLK4 inhibitor, it could affect centriole duplication and cancer cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 5-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one | Pyridine derivative | Antimicrobial |
| 5-Bromo-1-(cyclopropylmethyl)pyrazin-2(1H)-one | Pyrazine derivative | Anticancer |
The presence of the dihydropyridin-2-one core in this compound is significant as it may confer unique reactivity and biological properties compared to other derivatives.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in treating various diseases:
- Cancer Treatment : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific kinases involved in cell cycle regulation .
- Neuroprotective Effects : Investigations into sigma receptor interactions suggest that this compound may provide neuroprotective benefits, potentially useful in treating neurological disorders .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position undergoes nucleophilic substitution due to the electron-withdrawing effects of the adjacent carbonyl group, which activates the ring for attack. Common nucleophiles include amines, alkoxides, and thiols.
Example Reaction:
Reaction with benzylamine in DMF at 80°C for 12 hours produces 5-(benzylamino)-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one. Yields typically range from 50–70%, depending on reaction conditions.
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzylamine | DMF, 80°C, 12h | 5-(Benzylamino) derivative | 65 |
| Sodium methoxide | MeOH, reflux, 6h | 5-Methoxy derivative | 58 |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups.
Suzuki-Miyaura Coupling:
A representative reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd(dppf)Cl₂ catalysis in DME/water at 100°C for 20 hours yields 4-(2-aminobenzo[d]thiazol-6-yl)-1-(cyclopropylmethyl)pyridin-2(1H)-one with a 47% yield .
| Boronic Acid/Esters | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Benzo[d]thiazol-6-yl boronate | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 100 | 20 | 47 |
Oxidation of the Dihydropyridine Ring
The 1,2-dihydropyridin-2-one scaffold can be oxidized to a fully aromatic pyridinone system. Common oxidants include MnO₂ or DDQ, though specific conditions for this compound are not explicitly documented in the available literature.
Cyclopropane Ring Functionalization
The cyclopropylmethyl group may undergo ring-opening reactions under acidic or radical conditions, though such transformations are less common due to the stability of the cyclopropane ring. Limited data suggest potential for photoinduced reactions with electron-deficient alkenes.
Reaction Optimization Considerations
-
Steric Effects: The cyclopropylmethyl group introduces steric hindrance, necessitating elevated temperatures or longer reaction times for substitutions at the 5-position.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity, while DME/water mixtures are optimal for cross-coupling .
-
Catalyst Systems: Pd(dppf)Cl₂ demonstrates efficacy in Suzuki couplings, though alternative catalysts (e.g., Pd(PPh₃)₄) may improve yields for specific substrates .
Stability and Handling
The compound requires storage at 2–8°C under inert conditions to prevent degradation . Reactions should be conducted under nitrogen or argon to avoid oxidation of the dihydropyridine ring.
Preparation Methods
Bromination of Pyridin-2-one Derivatives
Bromination at the 5-position of pyridin-2-one is a critical step. Common methods include:
- Direct bromination using bromine or N-bromosuccinimide (NBS) under controlled temperature to selectively brominate the 5-position.
- Catalytic methods employing Lewis acids or transition metal catalysts to enhance regioselectivity.
Experimental data from related compounds (e.g., 5-bromo-1-methylpyridin-2-one) show yields ranging from 34% to 77%, depending on reagents and conditions used (e.g., iron powder with ammonium chloride in ethanol at 60-95°C for 2-3 hours).
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Reduction of 5-bromo-3-nitro-1-methylpyridin-2-one | Iron powder, ammonium chloride | Ethanol/water, 60-95°C, 2-3 h | 34-77% | Inert atmosphere improves yield |
| Tin(II) chloride reduction | Tin(II) chloride dihydrate | Ethyl acetate, 80°C, 1.5 h | Moderate yield | Quenched with sodium bicarbonate |
N-Alkylation with Cyclopropylmethyl Group
Research Findings and Data Summary
The following table summarizes key experimental data from the literature related to the preparation of 5-bromo-substituted pyridin-2-one derivatives and their N-alkylated analogs, which are directly relevant to the target compound:
| Compound | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 5-Bromo-1-methylpyridin-2-one | Bromination/Reduction | Fe powder, NH4Cl, EtOH/H2O, 60-95°C, 2-3 h | 34-77 | Variation depending on catalyst and solvent |
| 3-Amino-5-bromo-1-methylpyridin-2-one | Pd-catalyzed amination | Pd(OAc)2, rac-BINAP, Cs2CO3, dioxane, 95°C, 16 h | 54 | Used as intermediate for further derivatization |
| N-Alkylation with cyclopropylmethyl halide | Alkylation | NaH, DMF, 0°C to RT, 18 h | 47 | Moderate yield, requires careful temperature control |
Q & A
Basic Research: Synthesis Optimization
Q: What are the critical variables to optimize in the synthesis of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one, and how can researchers systematically evaluate their impact? A: Key variables include reaction temperature, choice of cyclopropane derivative (e.g., cyclopropylmethyl bromide), bromination efficiency, and catalyst selection (e.g., palladium-based catalysts for cross-coupling). Researchers should employ a fractional factorial design to assess interactions between variables. For example, varying reaction temperatures (80–120°C) and catalyst loadings (1–5 mol%) while monitoring yield via HPLC can identify optimal conditions .
Basic Research: Characterization Techniques
Q: Which analytical methods are most reliable for confirming the structural integrity of this compound, and what spectral markers should be prioritized? A: Use a combination of H/C NMR (e.g., pyridinone carbonyl signals at ~165–170 ppm) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is critical for resolving stereochemical ambiguities, particularly around the cyclopropylmethyl substituent .
Advanced Research: Experimental Design for Reactivity Studies
Q: How should researchers design experiments to investigate the compound’s reactivity under varying pH or solvent conditions? A: Implement a split-plot design with pH (3–10) as the main plot and solvent polarity (e.g., DMSO vs. THF) as subplots. Monitor reaction kinetics via UV-Vis spectroscopy and quantify intermediates using LC-MS. Include controls with analogous non-brominated pyridinones to isolate electronic effects of the bromo group .
Advanced Research: Pharmacological Data Contradictions
Q: How can conflicting reports about the compound’s biological activity (e.g., enzyme inhibition vs. activation) be resolved methodologically? A: Conduct parallel assays under standardized conditions (e.g., ATP concentration, buffer ionic strength) using isothermal titration calorimetry (ITC) to measure binding thermodynamics. Pair this with molecular docking simulations to identify binding site discrepancies. Cross-validate findings with structurally related derivatives (e.g., fluoro or methyl analogs) .
Advanced Research: Environmental Fate and Degradation Pathways
Q: What methodologies are recommended to study the environmental persistence and degradation products of this compound? A: Use OECD 308/309 guidelines for aqueous and soil biodegradation studies. Employ high-resolution LC-QTOF-MS to identify transformation products (e.g., dehalogenated or hydroxylated metabolites). Incorporate computational tools like EPI Suite to predict hydrolysis rates and bioaccumulation potential .
Advanced Research: Computational Modeling of Reactivity
Q: How can density functional theory (DFT) be applied to predict regioselectivity in nucleophilic substitution reactions involving this compound? A: Optimize the ground-state geometry using B3LYP/6-31G(d) and calculate Fukui indices to identify electrophilic hotspots. Compare activation energies for bromine substitution at C-5 versus other positions. Validate predictions with experimental kinetic data .
Basic Research: Stability and Storage
Q: What storage conditions are optimal to prevent degradation, and how should stability be monitored over time? A: Store under inert atmosphere (argon) at –20°C in amber vials to minimize light/oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Track degradation markers like de-brominated pyridinone .
Advanced Research: Biological Target Identification
Q: What strategies are effective for identifying novel protein targets of this compound in cellular models? A: Use affinity chromatography with a biotinylated analog for pull-down assays, followed by LC-MS/MS proteomic analysis. Validate hits via surface plasmon resonance (SPR) and siRNA knockdown to assess functional relevance .
Advanced Research: Regioselectivity in Cross-Coupling Reactions
Q: How can researchers control regioselectivity when using this compound in Suzuki-Miyaura couplings? A: Screen ligands (e.g., SPhos vs. XPhos) to modulate palladium catalyst selectivity. Use F NMR to track intermediates in fluorinated analogs. Computational modeling of transition states can guide ligand selection .
Advanced Research: Ecotoxicological Risk Assessment
Q: What experimental frameworks are recommended for assessing the compound’s ecotoxicity across trophic levels? A: Follow a tiered approach:
Acute toxicity: Daphnia magna (OECD 202) and algal growth inhibition (OECD 201).
Chronic effects: Zebrafish embryo toxicity (FET assay).
Trophic transfer: Stable isotope tracing in microcosms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
